![molecular formula C22H20ClN5O B1674100 4-[(5-{[4-(3-クロロフェニル)-3-オキソピペラジン-1-イル]メチル}-1H-イミダゾール-1-イル)メチル]ベンゾニトリル CAS No. 183499-57-2](/img/structure/B1674100.png)

4-[(5-{[4-(3-クロロフェニル)-3-オキソピペラジン-1-イル]メチル}-1H-イミダゾール-1-イル)メチル]ベンゾニトリル

概要

説明

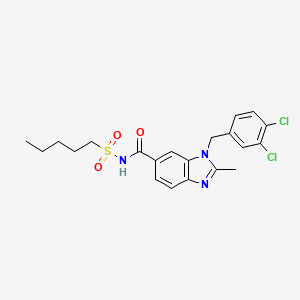

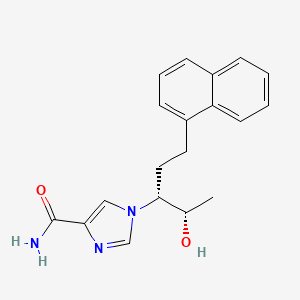

L-778123は、ファルネシルタンパク質トランスフェラーゼとゲラニルゲラニルタンパク質トランスフェラーゼタイプIの両方を阻害するデュアル阻害剤です。 これらの酵素は、タンパク質の翻訳後修飾、特にプレニル化プロセスに関与しており、細胞シグナル伝達経路に関与するタンパク質を含む、さまざまなタンパク質の適切な機能に不可欠です .

科学的研究の応用

L-778123 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the prenylation process and its role in protein function.

Biology: Helps in understanding the role of prenylated proteins in cell signaling pathways.

Medicine: Investigated for its potential use in treating diseases related to abnormal cell signaling, such as cancer.

Industry: Used in the development of new therapeutic agents targeting prenylation pathways

作用機序

L-778123は、ファルネシルタンパク質トランスフェラーゼとゲラニルゲラニルタンパク質トランスフェラーゼタイプIを阻害することで効果を発揮します。これらの酵素は、タンパク質のプレニル化、つまりタンパク質に脂質基を付加するプロセスを担当し、タンパク質が細胞膜に結合し、シグナル伝達経路に参加できるようにします。 これらの酵素を阻害することで、L-778123はプレニル化タンパク質の適切な機能を阻害し、細胞増殖と生存に関与する細胞シグナル伝達経路を混乱させます .

類似の化合物との比較

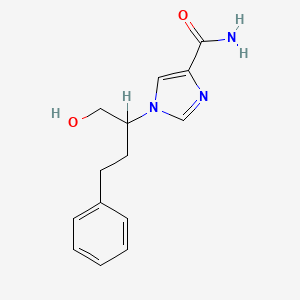

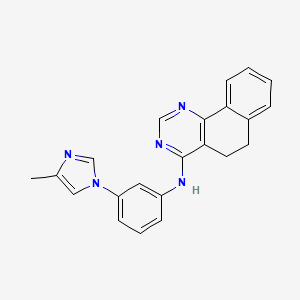

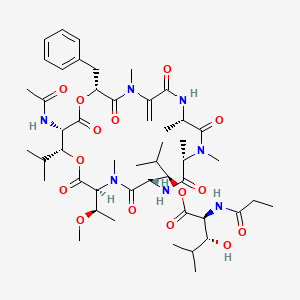

L-778123は、ファルネシルタンパク質トランスフェラーゼとゲラニルゲラニルタンパク質トランスフェラーゼタイプIの両方を同時に阻害するユニークな特徴があります。類似の化合物には以下が含まれます。

ティピファルニブ: ファルネシルタンパク質トランスフェラーゼの選択的阻害剤です。

ロナファルニブ: 別のファルネシルタンパク質トランスフェラーゼ阻害剤です。

GGTI-298: ゲラニルゲラニルタンパク質トランスフェラーゼタイプIの選択的阻害剤

これらの化合物は、特異性と作用機序が異なり、L-778123は両方の酵素を同時に阻害できるため、研究と潜在的な治療用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

The compound 4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile has been found to interact with the Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha in humans . This interaction suggests that the compound may play a role in the post-translational modification of proteins, specifically in the prenylation process, which involves the addition of hydrophobic molecules to a protein .

Cellular Effects

Given its interaction with Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, it is plausible that it could influence cell signaling pathways, gene expression, and cellular metabolism by altering the function of prenylated proteins .

Molecular Mechanism

Its interaction with Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha suggests that it may exert its effects at the molecular level by binding to this enzyme and potentially influencing its activity .

Metabolic Pathways

The specific metabolic pathways that 4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile is involved in are not currently known. Its interaction with Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha suggests that it may be involved in the prenylation pathway .

準備方法

合成経路と反応条件

L-778123の合成は、フェニルピペラジン骨格の形成を含む、複数のステップを伴います。

工業的製造方法

L-778123の工業的製造には、高収率と高純度を確保するために合成経路を最適化する必要があります。これには、反応を促進するために、温度、圧力、触媒の使用などの反応条件を制御することが含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

L-778123は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は、特定の反応によって異なりますが、一般的に制御された温度と圧力を伴います .

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が形成される場合があり、還元により脱酸素化化合物が生成される場合があります .

科学研究への応用

L-778123は、以下を含む科学研究で幅広い用途があります。

化学: プレニル化プロセスとそのタンパク質機能における役割を研究するためのツールとして使用されます。

生物学: プレニル化タンパク質の細胞シグナル伝達経路における役割の理解に役立ちます。

医学: がんなどの異常な細胞シグナル伝達に関連する病気の治療における潜在的な使用について調査されています。

類似化合物との比較

L-778123 is unique in its dual inhibition of both farnesyl protein transferase and geranylgeranyl protein transferase type-I. Similar compounds include:

Tipifarnib: A selective inhibitor of farnesyl protein transferase.

Lonafarnib: Another farnesyl protein transferase inhibitor.

GGTI-298: A selective inhibitor of geranylgeranyl protein transferase type-I

These compounds differ in their specificity and mechanism of action, with L-778123 being unique in its ability to inhibit both enzymes simultaneously, making it a valuable tool in research and potential therapeutic applications .

特性

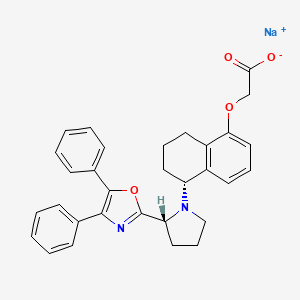

IUPAC Name |

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16H,8-9,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUGFGAVPBYSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031253 | |

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183499-57-2 | |

| Record name | L-778123 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183499572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-778123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-778123 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-778123 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZXM8ZKQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)

![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)